
5-Acetyl-3-(2,4,6-trimethoxyphenyl)-1,2-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carbonitrile is a heterocyclic compound that features an isoxazole ring substituted with an acetyl group, a trimethoxyphenyl group, and a carbonitrile group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carbonitrile typically involves the cycloaddition of nitrile oxides with alkynes or alkenes. One common method is the 1,3-dipolar cycloaddition reaction, where nitrile oxides react with alkynes to form isoxazoles. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Acetyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Acetyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Studied for its potential anticancer properties and its ability to inhibit specific enzymes and proteins.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Acetyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carbonitrile involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase. These interactions can lead to the disruption of cellular processes, making the compound a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,4,6-Trimethoxyphenyl)isoxazole-4-carbonitrile: Similar structure but lacks the acetyl group.
5-Acetyl-3-phenylisoxazole-4-carbonitrile: Similar structure but lacks the trimethoxy groups on the phenyl ring.
Uniqueness
5-Acetyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carbonitrile is unique due to the presence of both the acetyl and trimethoxyphenyl groups, which contribute to its distinct chemical and biological properties. The trimethoxyphenyl group enhances its ability to interact with specific molecular targets, while the acetyl group can influence its reactivity and solubility .
Eigenschaften
CAS-Nummer |
649746-10-1 |
|---|---|
Molekularformel |
C15H14N2O5 |
Molekulargewicht |
302.28 g/mol |
IUPAC-Name |
5-acetyl-3-(2,4,6-trimethoxyphenyl)-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C15H14N2O5/c1-8(18)15-10(7-16)14(17-22-15)13-11(20-3)5-9(19-2)6-12(13)21-4/h5-6H,1-4H3 |
InChI-Schlüssel |
TWIVPNVTAPLAOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=NO1)C2=C(C=C(C=C2OC)OC)OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Aminomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12887470.png)
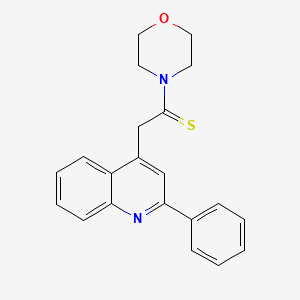
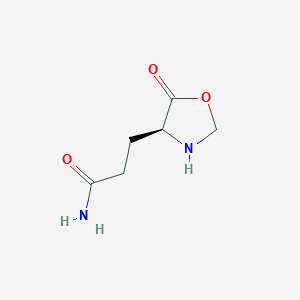
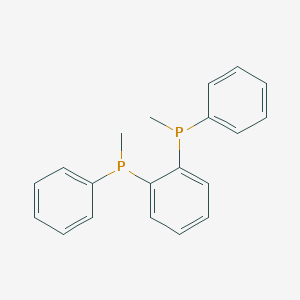

![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)-](/img/structure/B12887490.png)
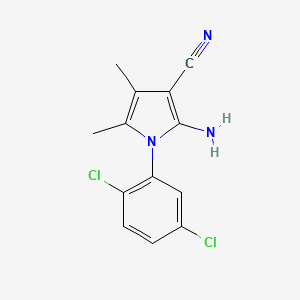
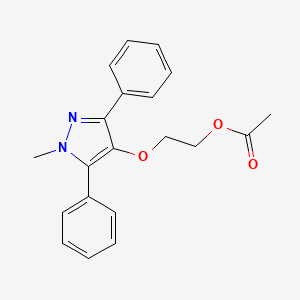

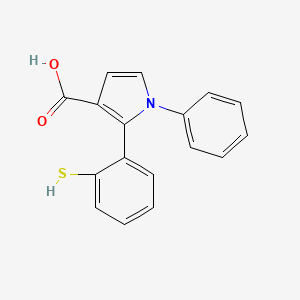
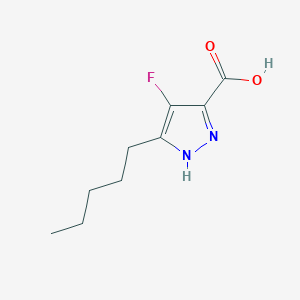
![2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12887524.png)
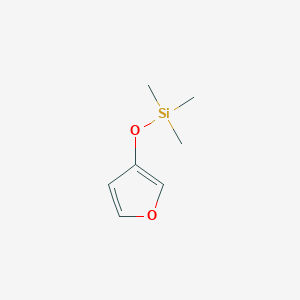
![Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B12887531.png)
